molecular formula C7H6Cl2O3S B13966770 (3,4-Dichlorophenyl)methanesulfonic acid

(3,4-Dichlorophenyl)methanesulfonic acid

Cat. No.: B13966770
M. Wt: 241.09 g/mol
InChI Key: GIEXJRNNJJHFCC-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methanesulfonic acid is a chemical compound of significant interest in agricultural and plant biology research. Its core research value is linked to its structural relationship with auxin analogs, particularly 3,4-dichlorophenylacetic acid (Dcaa), which has been identified as a compound with potent auxin-like activity . Auxins are essential phytohormones that regulate fundamental aspects of plant growth and development, including root initiation, cell elongation, and tropic responses . At a physiological level, research on related compounds has demonstrated the promotion of oat coleoptile elongation, stimulation of adventitious root generation in mung beans, and enhanced root system growth in crops like cucumber, cabbage, and tomato . At the molecular level, studies suggest such analogs act through the canonical auxin signaling pathway. They bind to auxin receptors such as TIR1, which promotes the degradation of AUX/IAA repressors and subsequently activates the expression of auxin-responsive genes . Furthermore, like other auxins, it may inhibit the endocytosis of PIN efflux carriers, which are crucial for the polar transport of auxin throughout the plant . The methanesulfonic acid (mesylic acid) component of the molecule is noteworthy for being a strong acid that forms water-soluble salts (mesylates) and is often utilized in research for its favorable properties, including being non-oxidizing and forming stable compounds . This makes this compound a valuable candidate for researchers developing new plant growth regulators to overcome limitations of existing auxin analogs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3,4-dichlorophenyl)methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEXJRNNJJHFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of 3,4-Dichlorotoluene or 3,4-Dichlorobenzyl Derivatives

A common approach to synthesize this compound involves the sulfonation of 3,4-dichlorobenzyl compounds or related precursors with methanesulfonic acid or sulfonating agents under acidic conditions.

  • Reaction conditions: The sulfonation is typically carried out by treating 3,4-dichlorobenzyl derivatives with methanesulfonic acid, often in the presence of catalysts or dehydrating agents to promote substitution.
  • Solvent: Polar protic solvents such as water or lower alkanols (methanol, ethanol) or aprotic solvents like acetonitrile or dimethylformamide can be used depending on the sulfonation reagent.
  • Temperature: Reactions are conducted at temperatures ranging from ambient (~20 °C) to elevated temperatures (~95-140 °C) to drive the sulfonation to completion.
  • Isolation: After reaction completion, cooling and addition of ice or water precipitates the product, which is then isolated by filtration and drying.

An example from patent RU1839670C describes a related sulfonation where 5-(3,4-dichlorophenyl)dihydro-2(3H)-furanone is treated with sulfuric acid and benzene at 95-140 °C, followed by aqueous workup to yield a dichlorophenyl-substituted product with good purity (63-91% yield) after crystallization steps.

Summary Table of Preparation Conditions

Method Starting Material Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Direct sulfonation 3,4-Dichlorobenzyl derivatives Methanesulfonic acid, sulfuric acid Benzene, water 95-140 63-91 Multi-step heating, aqueous workup
Eaton's reagent sulfonation Aromatic compounds (general) P2O5 + Methanesulfonic acid (Eaton's reagent) Solvent-free Ambient (25) High Green, rapid, solvent-free, room temp
Acyl chloride intermediate 3,4-Dichlorobenzoyl chloride Triethylamine base, methanesulfonic acid Toluene 25-115 ~70-90 Multi-step, high purity, adaptable

Detailed Research Findings and Analysis

  • Solvent Effects: Polar protic solvents like water and alcohols enhance sulfonation efficiency when using alkali metal borohydrides or strong acids, as they stabilize intermediates and facilitate proton transfers.
  • Temperature Optimization: Higher temperatures (up to 140 °C) are beneficial for reaction completion but require careful control to avoid side reactions or decomposition.
  • Purification: Precipitation by cooling and use of solvents like hexane or methylene chloride for extraction and recrystallization improve purity and yield.
  • Green Chemistry Approaches: The use of Eaton's reagent represents a significant advancement in environmentally friendly synthesis, reducing solvent use and energy consumption.
  • Impurity Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring impurity levels, which can be as low as 0.01% in optimized processes.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate or sulfinate compounds.

    Substitution: Various substituted phenylmethanesulfonic acid derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)methanesulfonic acid has several applications in scientific research:

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methanesulfonic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The compound can protonate substrates, facilitating nucleophilic attacks and other reaction mechanisms. Its molecular targets include enzymes and proteins, where it can modify their activity through sulfonation.

Comparison with Similar Compounds

Dichlorophenyl Derivatives

Dichlorophenyl compounds are widely studied for their enhanced bioactivity due to chlorine’s lipophilicity and electron-withdrawing properties. Key comparisons include:

Compound Name Functional Group Key Properties/Applications Reference
(3,4-Dichlorophenyl)methanesulfonic acid Sulfonic acid High acidity, potential catalyst or intermediate in synthesis
3,4-Dichloroaniline (3,4-DCA) Amine Intermediate in pesticide synthesis
1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) Urea Herbicide metabolite
2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate Methanesulfonate ester Pharmaceutical intermediate (technical grade)

Key Insights :

  • The sulfonic acid group in the target compound distinguishes it from neutral or weakly acidic dichlorophenyl derivatives (e.g., 3,4-DCA, DCPMU), enhancing solubility in polar solvents and reactivity in acid-catalyzed reactions .
  • Compared to methanesulfonate esters (e.g., the compound in ), the free sulfonic acid group offers stronger acidity, making it more suitable as a catalyst or ionic intermediate .

Sulfonic Acid Derivatives

Sulfonic acids vary widely in applications based on their substituents. A comparison with related sulfonic acids:

Compound Name Structure pKa* Applications Reference
Methanesulfonic acid CH3SO3H ~ -1.9 Industrial catalyst, electrolyte
Dimethyl sulfone (CH3)2SO2 N/A Solvent, polymer additive
Bis(2,3-dichlorophenyl)(3,4-dihydroxyphenyl)methanesulfonic acid Polychlorinated aryl-SO3H Not reported Research compound (structural analog)

Key Insights :

  • This compound likely has a lower pKa than aliphatic sulfonic acids (e.g., methanesulfonic acid) due to the electron-withdrawing dichlorophenyl group, enhancing its acidity .
  • Unlike dimethyl sulfone, which is neutral and used as a solvent, the target compound’s acidity and aryl group make it suitable for specialized synthesis or pharmaceutical applications .

Medicinal Chemistry

  • The 3,4-dichlorophenyl moiety is a common pharmacophore in antimicrobial agents. For example, a 3,4-dichlorophenyl analog demonstrated a >34,000-fold improvement in MIC against Clostridium perfringens due to chlorine’s lipophilicity and electronic effects .
  • The sulfonic acid group may improve solubility for in vivo applications but could reduce membrane permeability compared to neutral esters (e.g., methanesulfonate esters in ) .

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